molecular formula C18H22N2S B1682546 Trimeprazine CAS No. 84-96-8

Trimeprazine

Cat. No.: B1682546
CAS No.: 84-96-8
M. Wt: 298.4 g/mol
InChI Key: ZZHLYYDVIOPZBE-UHFFFAOYSA-N
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Description

Alimemazine, also known as trimeprazine, is a phenothiazine derivative used primarily as an antihistamine. It is commonly provided as a tartrate salt and is known for its antipruritic (anti-itching) properties. Alimemazine also acts as a sedative, hypnotic, and antiemetic, making it useful for preventing motion sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alimemazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, alimemazine tartrate is produced by dissolving sodium sulfite and ascorbic acid in water for injection at 20-25°C. The solution is pre-bubbled with carbon dioxide for 15-25 minutes. Once the ingredients are fully dissolved, alimemazine tartrate is added, and the mixture is agitated for 10-20 minutes before being filtered and sterilized .

Types of Reactions:

    Oxidation: Alimemazine can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction of alimemazine can yield secondary amines.

    Substitution: Alimemazine can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives of alimemazine.

Scientific Research Applications

Alimemazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

    Trifluoperazine: A phenothiazine antipsychotic with similar structural characteristics.

    Promethazine: An antihistamine with sedative and antiemetic properties.

Uniqueness of Alimemazine: Alimemazine is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful for treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .

Properties

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023708
Record name Trimeprazine
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
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Boiling Point

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG
Record name Alimemazine
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Solubility

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L
Record name Alimemazine
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Record name TRIMEPRAZINE
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Record name Trimeprazine
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Mechanism of Action

Trimeprazine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Record name Alimemazine
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Color/Form

CRYSTALS

CAS No.

84-96-8
Record name (±)-Trimeprazine
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Record name Alimemazine
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Record name TRIMEPRAZINE
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Record name TRIMEPRAZINE
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Record name Trimeprazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name TRIMEPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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